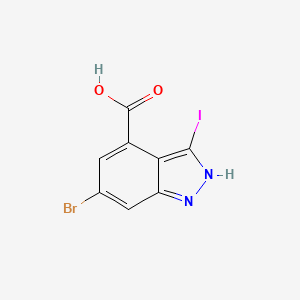

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid

説明

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound, with its unique bromine and iodine substitutions, is of particular interest in medicinal chemistry and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of indazole derivatives. The reaction conditions often include the use of bromine and iodine reagents under controlled temperatures and solvents to ensure selective halogenation at the desired positions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of functionalized indazole derivatives .

科学的研究の応用

Pharmaceutical Development

Anticancer Agents

One of the primary applications of 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is in the synthesis of anticancer drugs. Research has shown that indazole derivatives exhibit potent activity against various cancer cell lines. For instance, derivatives with this scaffold have been synthesized and evaluated for their inhibitory effects on Bcr-Abl kinases, which are implicated in chronic myeloid leukemia. Compounds derived from this indazole structure have shown IC50 values comparable to established drugs like Imatinib, highlighting their potential as effective anticancer agents .

Case Study: Bcr-Abl Inhibition

A study by Wang et al. synthesized a series of indazole derivatives and tested their activity against Bcr-Abl wild type and T315I mutant variants. Notably, compound 89 demonstrated strong inhibitory effects with IC50 values of 0.014 μM for the wild type and 0.45 μM for the mutant .

Biochemical Research

Mechanistic Studies

this compound is utilized in biochemical research to explore enzyme mechanisms and receptor interactions. Its derivatives are often employed to study signal transduction pathways, providing insights into disease mechanisms.

Case Study: Enzyme Interaction

Research has indicated that certain indazole derivatives can selectively inhibit kinases involved in cancer progression, such as CDK2 and MEK1. These findings underscore the importance of this compound in understanding cellular signaling and developing targeted therapies .

Material Science

Novel Material Development

The compound is also being investigated for its potential applications in material science, particularly in creating novel materials with enhanced properties such as conductivity or stability.

Research Insights

Studies have explored the incorporation of indazole derivatives into polymer matrices to improve their mechanical and electrical properties. This could lead to advancements in electronic devices and sensors .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is being examined for its role in formulating new herbicides and fungicides. Its effectiveness in inhibiting specific biological pathways makes it a candidate for developing more efficient agrochemicals.

Analytical Chemistry

Standardization in Analytical Techniques

This compound serves as a standard reference material in various analytical chemistry techniques, ensuring accuracy and reliability in experimental results.

| Application Area | Key Findings/Examples |

|---|---|

| Pharmaceutical Development | Potent anticancer agents; IC50 values comparable to Imatinib |

| Biochemical Research | Insights into enzyme mechanisms; selective kinase inhibition |

| Material Science | Enhanced properties in polymers; potential for electronics |

| Agricultural Chemistry | Development of effective herbicides/fungicides |

| Analytical Chemistry | Standard reference material for accurate results |

作用機序

The mechanism of action of 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to reduced tumor growth and proliferation .

類似化合物との比較

Similar Compounds

6-Bromo-1H-indazole-4-carboxaldehyde: This compound is similar in structure but lacks the iodine substitution, which can affect its reactivity and biological activity.

6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another related compound with a cyclopentyl group instead of an iodine atom, used in anticancer research.

Uniqueness

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is unique due to its dual halogen substitutions, which provide distinct reactivity patterns and biological activities compared to other indazole derivatives. This makes it a valuable compound for developing new therapeutic agents and studying the effects of halogenation on indazole chemistry .

生物活性

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is an indazole derivative characterized by its unique halogen substitutions, which confer distinct reactivity patterns and biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer research and anti-inflammatory treatments.

The molecular formula of this compound is , and it features a bicyclic structure typical of indazoles. The presence of bromine and iodine atoms enhances its binding affinity towards various biological targets, making it a subject of extensive research.

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. These compounds are believed to inhibit specific enzymes and pathways involved in tumor growth. For instance, studies have shown that similar indazole derivatives can effectively target cancer cell lines, demonstrating cytotoxic effects through various mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, related indazole derivatives have been tested for their ability to inhibit COX enzymes, which play a crucial role in inflammation. The inhibition percentages observed in these studies suggest potential therapeutic benefits for conditions characterized by chronic inflammation .

The biological activity of this compound is largely attributed to its structural features:

- Halogen Substituents : The bromine and iodine atoms enhance the lipophilicity of the molecule, facilitating better interaction with biological membranes and targets.

- Carboxylic Acid Group : This functional group may participate in hydrogen bonding with target proteins, increasing binding affinity and specificity.

Case Studies

- Anticancer Activity : A study involving various indazole derivatives found that those with similar structures to this compound exhibited IC50 values in the nanomolar range against different cancer cell lines . The mechanisms included inhibition of tumor growth factors and modulation of apoptotic pathways.

- Anti-inflammatory Studies : In a comparative analysis of several indazole compounds, this compound showed significant inhibition of TNF-alpha production in macrophages, indicating its potential as an anti-inflammatory agent .

Research Findings Summary

特性

IUPAC Name |

6-bromo-3-iodo-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrIN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUJAALZKMKCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646400 | |

| Record name | 6-Bromo-3-iodo-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-77-3 | |

| Record name | 6-Bromo-3-iodo-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。